molecular formula C19H21NO B5079387 2-cyclobutyl-N-(diphenylmethyl)acetamide

2-cyclobutyl-N-(diphenylmethyl)acetamide

Cat. No.: B5079387
M. Wt: 279.4 g/mol
InChI Key: CZTQAKFNSBXERD-UHFFFAOYSA-N
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Description

“2-cyclobutyl-N-(diphenylmethyl)acetamide” is a compound that contains a cyclobutyl group, a diphenylmethyl group, and an acetamide group . Cyclobutyl refers to a ring structure containing four carbon atoms . Diphenylmethyl refers to a benzene ring attached to a methyl group . Acetamide is a functional group consisting of an acetyl group single-bonded to an amine .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a four-membered carbon ring (cyclobutyl), attached to an acetamide group that is substituted with a diphenylmethyl group .


Chemical Reactions Analysis

Again, while specific reactions involving “this compound” are not available, compounds with similar structures can undergo various types of reactions. For example, the acetamide group can participate in hydrolysis reactions, and the cyclobutyl ring can undergo ring-opening reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on factors like its molecular structure, polarity, and functional groups. For instance, the presence of the polar acetamide group could influence its solubility in polar solvents .

Properties

IUPAC Name

N-benzhydryl-2-cyclobutylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c21-18(14-15-8-7-9-15)20-19(16-10-3-1-4-11-16)17-12-5-2-6-13-17/h1-6,10-13,15,19H,7-9,14H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZTQAKFNSBXERD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24795308
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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